![molecular formula C26H23N3O3 B14218155 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate CAS No. 824409-53-2](/img/structure/B14218155.png)
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is a chemical compound known for its unique structure, which combines an acridine moiety with a piperazine ring and a phenyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate typically involves the following steps:
Formation of Acridin-9-ylcarbonyl Chloride: Acridine is reacted with thionyl chloride to form acridin-9-ylcarbonyl chloride.
Reaction with Piperazine: The acridin-9-ylcarbonyl chloride is then reacted with piperazine to form 4-(acridin-9-ylcarbonyl)piperazine.
Acetylation: Finally, 4-(acridin-9-ylcarbonyl)piperazine is acetylated using phenyl acetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring may enhance the compound’s binding affinity to specific proteins, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate
- 3-{4-[(Acridin-9-yl)carbonyl]piperazin-1-yl}phenyl benzoate
Uniqueness
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acridine moiety provides strong DNA-binding capabilities, while the piperazine ring offers flexibility in molecular interactions.
Propiedades
Número CAS |
824409-53-2 |
|---|---|
Fórmula molecular |
C26H23N3O3 |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C26H23N3O3/c1-18(30)32-20-8-6-7-19(17-20)28-13-15-29(16-14-28)26(31)25-21-9-2-4-11-23(21)27-24-12-5-3-10-22(24)25/h2-12,17H,13-16H2,1H3 |
Clave InChI |
PGXKRPPYQNXWRO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


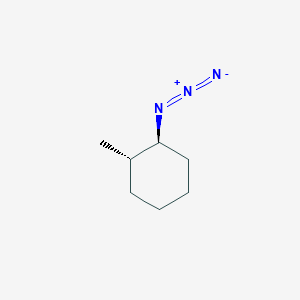
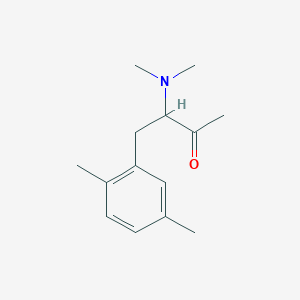

![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)

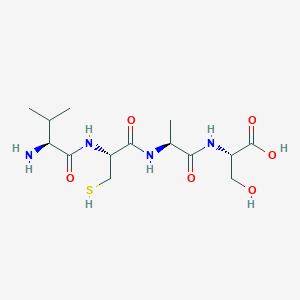
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)

![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
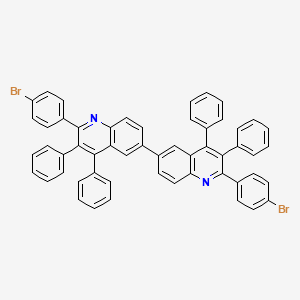
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
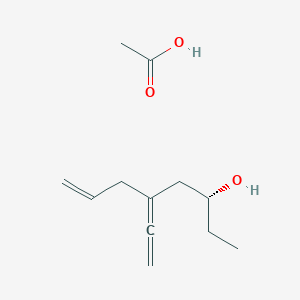
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
